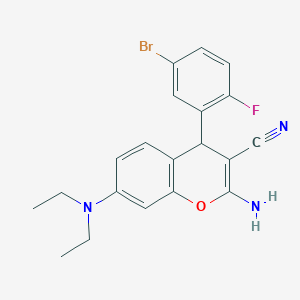![molecular formula C24H22N2O3 B461099 (10S,11R,15S,16R)-16-benzoyl-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione CAS No. 957497-24-4](/img/structure/B461099.png)
(10S,11R,15S,16R)-16-benzoyl-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione is a complex organic compound belonging to the class of fused nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and functional properties . The structure of this compound features a unique arrangement of pyrrolo and quinoline rings, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 10-benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-a]quinoline core. This can be achieved through a series of cyclization reactions involving appropriate starting materials and catalysts . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained.
Análisis De Reacciones Químicas
10-Benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzoyl and propyl groups attached to the core structure.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including antidiabetic and anticancer activities . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. In the industry, it is used in the development of functional materials, such as organic semiconductors and photoelectric materials .
Mecanismo De Acción
The mechanism of action of 10-benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione involves its interaction with specific molecular targets and pathways . For example, in its antidiabetic activity, it inhibits the α-amylase enzyme, reducing the breakdown of starch into glucose and thereby controlling blood sugar levels . In its anticancer activity, it targets specific proteins involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
10-Benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione can be compared with other similar compounds, such as pyrrolo[1,2-a]quinoline derivatives . These compounds share a similar core structure but differ in the substituents attached to the rings. The unique combination of benzoyl and propyl groups in this compound gives it distinct properties and activities. Other similar compounds include 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, which have been studied for their apoptosis-inducing properties .
Propiedades
Número CAS |
957497-24-4 |
|---|---|
Fórmula molecular |
C24H22N2O3 |
Peso molecular |
386.4g/mol |
Nombre IUPAC |
(10S,11R,15S,16R)-16-benzoyl-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione |
InChI |
InChI=1S/C24H22N2O3/c1-2-14-25-23(28)19-18-13-12-15-8-6-7-11-17(15)26(18)21(20(19)24(25)29)22(27)16-9-4-3-5-10-16/h3-13,18-21H,2,14H2,1H3/t18-,19-,20-,21+/m0/s1 |
Clave InChI |
MCUPTJALMZRRBJ-XSDIEEQYSA-N |
SMILES |
CCCN1C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C1=O)C(=O)C5=CC=CC=C5 |
SMILES isomérico |
CCCN1C(=O)[C@H]2[C@@H]3C=CC4=CC=CC=C4N3[C@H]([C@H]2C1=O)C(=O)C5=CC=CC=C5 |
SMILES canónico |
CCCN1C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C1=O)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-3-(4-methylphenyl)-4-[4-(4-morpholinyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461021.png)
![6-Amino-4-(5-bromo-2-thienyl)-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461024.png)
![6-Amino-3-(4-methylphenyl)-4-(3-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461025.png)
![6-Amino-4-(3,5-dimethoxyphenyl)-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461027.png)
![6-Amino-4-(2,5-difluorophenyl)-3-(3-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461028.png)
![6-Amino-4-(4-tert-butylphenyl)-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461029.png)
![6-Amino-4-(5-bromo-2-thienyl)-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461030.png)
![6-Amino-4-(4-tert-butylphenyl)-3-(3-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461031.png)
![6-Amino-4-(3,5-dimethoxyphenyl)-3-(3-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461033.png)
![3-amino-N-[4-(methylsulfanyl)phenyl]-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B461034.png)
![3-amino-4-methyl-N-[4-(methylsulfanyl)phenyl]-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B461035.png)
![6-Amino-N-(4-methylsulfanylphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B461037.png)
![3-amino-N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B461039.png)
